Here's what we can glean from scientific databases:
Chemical Identification: The compound can be identified by its CAS registry number 2416236-96-7. However, information on its synthesis, properties, or potential applications is scarce in scientific literature searches.
Potential Leads: Because the compound contains an ethylamine group and a phenyl ring, it might hold some interest in medicinal chemistry research. Ethylamine groups are found in many biologically active molecules, while phenyl rings are a common feature in pharmaceuticals , . The presence of the oxolan-2-yl group adds another layer of complexity, but its specific role is unclear without further research.
Further Investigation: If you have a specific research interest in this compound, it might be worthwhile to contact chemical suppliers like Sigma-Aldrich, who list the compound in their catalog []. They might have additional information on its properties or potential applications not publicly available.
Origin: Information on the origin or natural occurrence of this specific compound is unavailable.
Significance: Without existing research, it is difficult to determine the significance of this particular molecule in scientific research. However, compounds with similar structures can be pharmaceutically relevant or act as intermediates in organic synthesis.
Molecular Structure Analysis
The molecule contains several key functional groups:
Phenylethylamine: This is a core structure found in many biologically active molecules, including neurotransmitters like ephedrine and amphetamine [].
Ethyl group: This is a common alkyl group that can influence the lipophilicity (fat solubility) of the molecule [].
Oxolane ring: This is a five-membered cyclic ether that can affect the conformational flexibility of the molecule.
Sulfuric acid salt: This indicates the molecule is likely positively charged due to the protonation of a basic group by sulfuric acid. This can influence solubility and reactivity.
Chemical Reactions Analysis
Deprotonation: The acidic sulfate group can be deprotonated by a stronger base.
Nucleophilic substitution: The amine group can potentially act as a nucleophile in substitution reactions.
Alkylation: The ethyl group might be susceptible to further alkylation reactions depending on the reaction conditions.
Physical And Chemical Properties Analysis
Physical state: Likely a solid or viscous liquid at room temperature due to the presence of both polar and non-polar functional groups.
Solubility: The sulfuric acid salt suggests some water solubility, while the phenyl and ethyl groups indicate some organic solvent solubility.
Stability: The molecule likely possesses moderate stability due to the presence of common functional groups. However, the acidic sulfate group might promote hydrolysis reactions.
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